molecular formula C10H10BNO3 B13456359 (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid

(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid

Cat. No.: B13456359
M. Wt: 203.00 g/mol
InChI Key: JLWHBOMHNDTGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid is a boronic acid derivative featuring an isoquinoline scaffold substituted with a methyl group and a ketone at positions 2 and 1, respectively. The boronic acid group at position 4 enhances its utility in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions and as a dynamic covalent linker in responsive polymers . Its structure combines the planar aromaticity of isoquinoline with the electrophilic boron center, enabling interactions with diols and nucleophiles.

Properties

IUPAC Name

(2-methyl-1-oxoisoquinolin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWHBOMHNDTGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C(=O)C2=CC=CC=C12)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid typically involves the reaction of 2-methyl-1-oxo-1,2-dihydroisoquinoline with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the isoquinoline derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of heterocyclic boronic acids. Key analogues include:

Compound Name Molecular Formula Key Features Applications
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid () C₆H₈BNO₃ Pyridine core with methyl and ketone groups; lower aromatic stability Intermediate in Suzuki couplings
Phenylboronic acid C₆H₇BO₂ Simple aromatic boronic acid; high reactivity with diols Glucose sensing, polymer crosslinking
2-Acetamidophenylboronic acid (2AMPBA) C₈H₁₀BNO₃ Amide-substituted; pH-dependent boronate ester formation pH-responsive hydrogels
Boronic acid arylidene heterocycles () Variable Hybrid structures with aryl and heterocyclic motifs Anticancer agents

Reactivity and Stability

  • Suzuki-Miyaura Coupling: (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid is expected to participate in cross-coupling reactions, similar to phenylboronic acid. However, steric hindrance from the methyl group and electronic effects from the ketone may reduce reaction yields compared to unsubstituted analogues .
  • pH Sensitivity : The compound’s boronic acid group likely has a pKa near 5–6, comparable to 2AMPBA (pKa 5.1). This enables pH-dependent boronate ester formation, critical for glucose-responsive drug delivery systems .

Key Research Findings and Data

  • pH-Dependent Gelation: For analogous 2AMPBA, hydrogels form strongest at pH 4–5 (below pKa) due to neutral trigonal boronic acid dominance . This contrasts with phenylboronic acid, which requires higher pH for gelation, suggesting the isoquinoline derivative may follow 2AMPBA’s behavior.
  • Anticancer Screening: Boronic acid heterocycles in show IC₅₀ values of 10–50 µM against glioblastoma cells. Structural optimization of the isoquinoline derivative could improve potency .

Biological Activity

(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid (CAS No. 1429744-03-5) is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid is C10H10BNO3, with a molecular weight of 203.00 g/mol. The compound features a boronic acid functional group, which is known for its versatility in biological applications, including enzyme inhibition and drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds derived from boronic acids have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that a related boronic ester compound exhibited an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells while showing low toxicity to healthy cell lines . This suggests that (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid may similarly possess selective cytotoxic properties.

Antioxidant and Antibacterial Properties

Boronic acids are recognized for their antioxidant and antibacterial activities. In one investigation, a novel boronic ester was evaluated for its antioxidant potential using various assays such as ABTS and DPPH radical scavenging tests, yielding IC50 values of 0.11 µg/mL and 0.14 µg/mL respectively . Additionally, this compound demonstrated effectiveness against Escherichia coli at concentrations of 6.50 mg/mL, indicating potential applications in antimicrobial formulations.

Structure-Activity Relationships (SAR)

The biological activity of isoquinolone derivatives often depends on their structural modifications. Studies have shown that substituents at specific positions on the isoquinolone scaffold can significantly influence their potency against various biological targets . For example:

  • Position 2: Substituents such as methoxy groups enhance activity.
  • Position 4: The presence of piperidine rings is favorable for receptor binding.

These insights into SAR can guide future modifications of (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid to optimize its biological efficacy.

Case Studies

  • Antinociceptive Effects : A study on isoquinolone derivatives indicated that certain compounds could significantly reduce nociceptive hypersensitivity in rodent models . This suggests that (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid might also exhibit similar pain-relieving properties.
  • Enzyme Inhibition : The compound's boronic acid moiety suggests potential as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes involved in metabolic pathways, which could be explored further in relation to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.